molecular formula C16H24FNO B4934755 1-[6-(4-fluorophenoxy)hexyl]pyrrolidine

1-[6-(4-fluorophenoxy)hexyl]pyrrolidine

Cat. No.: B4934755
M. Wt: 265.37 g/mol
InChI Key: NMAPRKAVIGYTDD-UHFFFAOYSA-N
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Description

1-[6-(4-Fluorophenoxy)hexyl]pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a hexyl chain, which is further substituted with a 4-fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(4-fluorophenoxy)hexyl]pyrrolidine typically involves the following steps:

    Formation of the Hexyl Chain: The hexyl chain is synthesized through a series of reactions starting from hexanol, which is converted to hexyl bromide using hydrobromic acid.

    Attachment of the Fluorophenoxy Group: The hexyl bromide is then reacted with 4-fluorophenol in the presence of a base such as potassium carbonate to form 6-(4-fluorophenoxy)hexane.

    Formation of the Pyrrolidine Ring: The final step involves the reaction of 6-(4-fluorophenoxy)hexane with pyrrolidine under reflux conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[6-(4-Fluorophenoxy)hexyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride can convert the compound into alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-[6-(4-Fluorophenoxy)hexyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[6-(4-fluorophenoxy)hexyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group enhances its binding affinity and specificity, while the pyrrolidine ring contributes to its overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-[6-(4-Chlorophenoxy)hexyl]pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.

    1-[6-(4-Methylphenoxy)hexyl]pyrrolidine: Contains a methyl group instead of fluorine.

    1-[6-(4-Methoxyphenoxy)hexyl]pyrrolidine: Features a methoxy group in place of fluorine.

Uniqueness: 1-[6-(4-Fluorophenoxy)hexyl]pyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interaction with biological targets. This makes it particularly valuable in medicinal chemistry for the development of drugs with specific pharmacokinetic profiles.

Properties

IUPAC Name

1-[6-(4-fluorophenoxy)hexyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO/c17-15-7-9-16(10-8-15)19-14-6-2-1-3-11-18-12-4-5-13-18/h7-10H,1-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAPRKAVIGYTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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